

An In-depth Technical Guide to Chlorphonium Chloride (C₁₉H₃₂Cl₃P)

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Compound of Interest

Compound Name: Chlorphonium chloride

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Abstract

Chlorphonium chloride, with the molecular formula C₁₉H₃₂Cl₃P, is a quaternary phosphonium salt historically utilized as a plant growth regulator. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for plant development. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and toxicological profile of **Chlorphonium chloride**, based on available scientific literature. Detailed experimental protocols for its synthesis are provided, and its biological effects are discussed. Due to its status as an obsolete compound, publicly available experimental spectroscopic and detailed analytical quantification data are limited.

Physicochemical Properties

Chlorphonium chloride is a white crystalline solid with high solubility in water and low volatility.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Chlorphonium chloride**

Property	Value	Source(s)
Molecular Formula	C19H32Cl3P	[2]
Molecular Weight	397.79 g/mol	[3]
IUPAC Name	tributyl(2,4-dichlorobenzyl)phosphonium chloride	[2]
CAS Number	115-78-6	[2]
Melting Point	114-120 °C	[1]
Solubility	High aqueous solubility	[1]
LogP (Octanol-Water Partition Coefficient)	6.16	N/A
Vapor Pressure	Non-volatile	[1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Chlorphonium chloride functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate various developmental processes, including stem elongation.[1] It is classified as an "onium compound," a group of growth retardants that target the early stages of the GA biosynthetic pathway.

Specifically, **Chlorphonium chloride** acts as an inhibitor of two key enzymes:

- Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to copalyl diphosphate (CPP).
- ent-Kaurene synthase (KS): This enzyme is responsible for the subsequent conversion of CPP to ent-kaurene.

By blocking these crucial steps, **Chlorphonium chloride** effectively halts the production of the tetracyclic diterpenoid precursors necessary for the synthesis of bioactive gibberellins. This leads to reduced internodal elongation and a more compact plant stature.[1]

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition of **Chlorphonium chloride** in the gibberellin biosynthesis pathway.

Caption: Inhibition of Gibberellin Biosynthesis by **Chlorphonium chloride**.

Experimental Protocols

Synthesis of Tributyl(2,4-dichlorobenzyl)phosphonium chloride

This protocol is based on the general method of quaternization of tertiary phosphines.^[1]

Materials:

- Tributylphosphine (PBu_3)
- 2,4-Dichlorobenzyl chloride
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Methanol
- Deionized water
- Schlenk line apparatus
- Nitrogen gas (inert atmosphere)
- Magnetic stirrer and stir bar
- Heating mantle
- Round-bottom flask
- Condenser

- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- **Reaction Setup:** Under a nitrogen atmosphere using a Schlenk line, add equimolar amounts of tributylphosphine and 2,4-dichlorobenzyl chloride to a round-bottom flask containing anhydrous dimethylformamide (DMF).
- **Reaction Conditions:** Stir the reaction mixture at 50-60°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Precipitate the product by the slow addition of diethyl ether while stirring.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
- **Purification:** The crude product can be purified by recrystallization from a methanol/water mixture. Dissolve the solid in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool to 4°C for 12 hours to facilitate crystallization.
- **Final Product:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **Chlorphonium chloride**.

Analytical Quantification

A validated, specific experimental protocol for the quantification of **Chlorphonium chloride** in plant or soil matrices is not readily available in the public literature. However, general approaches for the analysis of quaternary phosphonium salts and chloride ions in environmental samples can be adapted. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) would

be the method of choice for the quantification of the intact cation. For the determination of the chloride anion, ion chromatography or titration methods can be employed.

Spectroscopic Data

Experimentally obtained ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared (IR) spectra for **Chlorphonium chloride** are not readily available in public databases. For structural confirmation, ^1H NMR is expected to show signals corresponding to the butyl chains and the dichlorobenzyl group. Specifically, the benzylic protons would likely appear in the range of δ 4.5–5.0 ppm.^[1] In ^{31}P NMR, a signal around δ 25 ppm would be indicative of the phosphonium center.^[1] Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak for the tributyl(2,4-dichlorobenzyl)phosphonium cation at m/z 362.3.^[1]

Toxicology

The available toxicological data for **Chlorphonium chloride** is limited, and it is generally described as having moderate mammalian toxicity.^[1] It is also known to be a skin and eye irritant.^[1]

Table 2: Toxicological Data for **Chlorphonium chloride**

Test	Species	Route	Value	Source(s)
LD ₅₀	Rat	Oral	178 mg/kg	[2]
LD ₅₀	Rabbit	Dermal	750 mg/kg	[1]
LC ₅₀ (4 hr)	Rat	Inhalation	1.75 mg/L	[1]
Aquatic Toxicity (LC ₅₀)	Daphnia magna	-	Not available	-
Aquatic Toxicity (LC ₅₀)	Rainbow Trout	-	Not available	-

Biological Effects and Applications

The primary application of **Chlorphonium chloride** was as a plant growth retardant for ornamental plants such as chrysanthemums, geraniums, and petunias.^[1] Its effect of reducing

internodal length results in more compact and aesthetically pleasing plants. By inhibiting gibberellin biosynthesis, it can also influence other developmental processes such as apical dominance, potentially leading to increased branching.[1]

Conclusion

Chlorphonium chloride is a well-characterized, albeit obsolete, plant growth regulator with a specific mode of action targeting the gibberellin biosynthesis pathway. While its physicochemical properties and a viable synthetic route are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data and validated analytical methods for its quantification in complex matrices. The available toxicological data indicates moderate mammalian toxicity. This guide consolidates the existing knowledge on **Chlorphonium chloride**, providing a valuable resource for researchers in the fields of agriculture, plant science, and environmental chemistry. Further research would be required to generate the missing experimental data to fully characterize this compound according to modern standards.

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